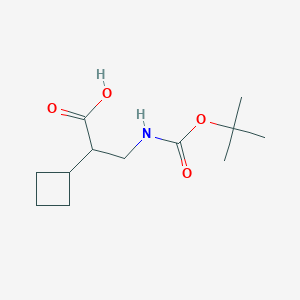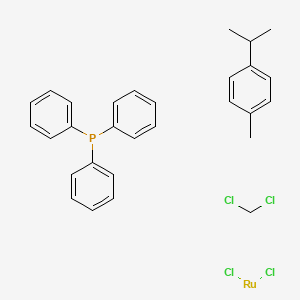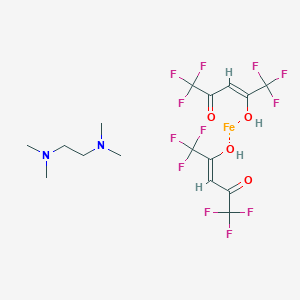
2-Cyano-3-methyl-2-butylbenzodithiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-methyl-2-butylbenzodithiolate (CMBT) is a synthetic dithiol compound widely used in scientific research. It is a versatile compound with a wide range of applications in both biochemical and physiological research. CMBT is used as a reagent in various chemical reactions and as a ligand in a variety of biochemical processes. It has been used in the synthesis of a number of compounds, including drugs, proteins, and enzymes. CMBT is also used as a ligand in the study of protein-protein interactions and in the study of enzyme-substrate interactions. In addition, CMBT has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds.
作用机制
2-Cyano-3-methyl-2-butylbenzodithiolate acts as a ligand in a variety of biochemical processes. It binds to metal ions, such as zinc, to form complexes that are involved in a variety of biochemical reactions. 2-Cyano-3-methyl-2-butylbenzodithiolate also binds to proteins and enzymes and can modulate their activity. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate can bind to DNA and RNA and can modulate the expression of genes.
Biochemical and Physiological Effects
2-Cyano-3-methyl-2-butylbenzodithiolate has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. 2-Cyano-3-methyl-2-butylbenzodithiolate has been shown to modulate the activity of enzymes and proteins, as well as to modulate the expression of genes. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate has been shown to have an anti-inflammatory effect, to reduce oxidative stress, and to modulate the immune system.
实验室实验的优点和局限性
The main advantage of using 2-Cyano-3-methyl-2-butylbenzodithiolate in lab experiments is its versatility. 2-Cyano-3-methyl-2-butylbenzodithiolate can be used in a variety of chemical reactions and as a ligand in a variety of biochemical processes. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate is relatively simple and inexpensive to synthesize. The main limitation of 2-Cyano-3-methyl-2-butylbenzodithiolate is its potential toxicity. 2-Cyano-3-methyl-2-butylbenzodithiolate can be toxic if not handled properly, so it is important to follow safety protocols when working with 2-Cyano-3-methyl-2-butylbenzodithiolate.
未来方向
The potential applications of 2-Cyano-3-methyl-2-butylbenzodithiolate are still being explored. Some potential future directions include the use of 2-Cyano-3-methyl-2-butylbenzodithiolate in the synthesis of new drugs, the study of protein-protein interactions, and the study of enzyme-substrate interactions. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate could be used to study the biochemical and physiological effects of various compounds, as well as to modulate gene expression. Finally, 2-Cyano-3-methyl-2-butylbenzodithiolate could be used to develop new therapeutic agents for the treatment of various diseases.
合成方法
2-Cyano-3-methyl-2-butylbenzodithiolate is synthesized by a two-step process. The first step involves the reaction of 2-cyano-3-methyl-2-butylbenzene with thiourea in aqueous solution. The reaction yields the dithiolate anion, which is then reacted with a base to yield 2-Cyano-3-methyl-2-butylbenzodithiolate. The reaction is typically carried out at room temperature and is relatively simple and inexpensive.
科学研究应用
2-Cyano-3-methyl-2-butylbenzodithiolate is widely used in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of a number of compounds, including drugs, proteins, and enzymes. 2-Cyano-3-methyl-2-butylbenzodithiolate has also been used in the study of protein-protein interactions and in the study of enzyme-substrate interactions. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
(2-cyano-3-methylbutan-2-yl) benzenecarbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-10(2)13(3,9-14)16-12(15)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTQNVWGJNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methyl-2-butylbenzodithiolate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)





![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

